4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Overview
Description
4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid is a chemical compound with the molecular formula C13H18BNO4 . It is used as a reactant/reagent in the preparation of 6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepines derivatives, which serve as histamine H4 receptor ligands for therapy .
Molecular Structure Analysis
The molecular structure of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid consists of 13 carbon atoms, 18 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 263.097 Da, and the monoisotopic mass is 263.132904 Da .Scientific Research Applications
1. Fluorescence Imaging and Tumor Therapy
- Summary of Application: PBA-based functional chemical materials have been widely used in imaging and tumor therapy. They enhance cellular uptake and are used for active targeting of cancer cells and tumors .
- Methods of Application: PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
- Results or Outcomes: For tumor therapy, the applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were discussed .
2. Enrichment of cis-diol Containing Molecules
- Summary of Application: Phenylboronic acid (PBA)-functionalized polymers have been used for the selective enrichment of cis-diol containing molecules .
- Methods of Application: The PBA-functionalized polymers were synthesized in DMSO by a one-pot polymerization approach . The polymers showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively .
- Results or Outcomes: The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .
Safety And Hazards
properties
IUPAC Name |
[4-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c16-12-7-5-11(6-8-12)15-13(17)9-1-3-10(4-2-9)14(18)19/h1-4,11-12,16,18-19H,5-8H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXTWFABWWVVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCC(CC2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674314 | |
Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid | |
CAS RN |
957062-70-3 | |
Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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